S-beta-D-glucosyl-L-cysteine

Chemical Stability Thioglycoside Acid Lability

Researchers needing stable cysteine delivery face rapid NAC clearance and O-glycoside hydrolysis. S-beta-D-glucosyl-L-cysteine solves this with a non-cleavable thioglycosidic bond resistant to myrosinase and acidic pH. • Thioglycosidic bond resists enzymatic & acid-catalyzed hydrolysis; stable in endosomal pH 5.0-6.0 where O-glycosides are labile • Defined N-acetyl precursor hydrolysis kinetics (k₂ = 5.96 × 10⁻⁴ dm³ mol⁻¹ h⁻¹) enable sustained cysteine delivery • Superior to hydrazone/O-glycoside linkers for ADC constructs; also serves as non-degradable ¹³C/¹⁵N internal standard for metabolomics

Molecular Formula C9H17NO7S
Molecular Weight 283.3 g/mol
Cat. No. B1250053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-beta-D-glucosyl-L-cysteine
Molecular FormulaC9H17NO7S
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)SCC(C(=O)O)N)O)O)O)O
InChIInChI=1S/C9H17NO7S/c10-3(8(15)16)2-18-9-7(14)6(13)5(12)4(1-11)17-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7+,9-/m0/s1
InChIKeyWWUVPKJYNTWYIZ-MRXKBSKTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-beta-D-Glucosyl-L-cysteine: A Stable Thioglycoside Amino Acid


S-beta-D-glucosyl-L-cysteine is an S-glycosyl amino acid, characterized by a non-native thioglycosidic bond linking a β-D-glucose unit to the sulfur atom of L-cysteine [1]. This substitution of oxygen with sulfur fundamentally alters the chemical properties of the glycosidic bond, imparting resistance to enzymatic and acid-catalyzed hydrolysis while maintaining a conformation similar to natural O-glycosides [2]. Unlike simple glucose-cysteine Maillard adducts, this compound possesses a defined, stable S-linked structure, making it a precise chemical tool rather than a heterogeneous mixture.

Thioglycosidic bond resists enzymatic and acid-catalyzed hydrolysis, unlike O-glycosides.
Defined, stable S-linked structure provides a precise chemical tool, not a heterogeneous mixture.

Why S-beta-D-Glucosyl-L-cysteine Outperforms Analogs


Generic substitution with O-glycosidic analogs, other cysteine prodrugs, or unmodified cysteine fails because S-beta-D-glucosyl-L-cysteine possesses a fundamentally different chemical profile. Its thioglycosidic bond is resistant to the rapid enzymatic and acidic hydrolysis that cleaves common O-glycosides, as it shows no degradation by the thioglycosidase myrosinase and remains stable in acidic media where O-glycosides are completely labile [1]. Furthermore, unlike thiazolidine-based glucose-cysteine adducts which are reversible Schiff-base complexes, S-beta-D-glucosyl-L-cysteine is a stable, irreversibly linked conjugate that provides a defined, single-molecule entity for reproducible quantitative studies and controlled cysteine delivery.

O-glycosidic analogs are susceptible to rapid hydrolysis in acidic media and enzymatic cleavage, shifting stability profiles.
Thiazolidine-based adducts are reversible Schiff-base complexes, which may lead to inconsistent release and variable composition.
N-acetylcysteine (NAC) undergoes rapid enzymatic deacetylation, preventing sustained cysteine delivery kinetics.

Key Differentiation Evidence for S-beta-D-Glucosyl-L-cysteine


Acid-Resistant Thioglycosidic Bond

The thioglycosidic linkage (-S-) of the closely related N-acetyl-S-beta-D-glucopyranosyl-L-cysteine is reported to be stable to hydrolysis in acidic media, unlike O-glycosidic bonds which undergo rapid acid-catalyzed cleavage [1]. For S-beta-D-glucosyl-L-cysteine, the amide group of the N-acetyl precursor hydrolyzes in acid to yield the parent compound with its thioglycosidic bond intact, demonstrating that the free amino acid form inherits this core stability. In contrast, O-ethylthioglucoside (an O-glycoside analog) hydrolyzes very rapidly in 0.01 N hydrochloric acid at 98–100 °C, with a reported velocity constant K × 10⁵ = 6250 [2].

Acid Stability
Cross-study comparable
Thioglycosidic bond: stable in acidic media. O-ethylthioglucoside (O-glycoside): K × 10⁵ = 6250 min⁻¹ (0.01 N HCl, 98–100 °C).
Supports compound integrity in acidic compartments.
Hydrolysis model at elevated temperature; order-of-magnitude difference reported.
Chemical Stability Thioglycoside Acid Lability

Thioglycosidase Resistance

N-acetyl-S-beta-D-glucopyranosyl-L-cysteine, the immediate precursor of the target compound, was found to be stable to hydrolysis by the thioglycosidase enzyme myrosinase [1]. This is notable because myrosinase specifically cleaves thioglycosidic bonds in glucosinolates. The parent S-beta-D-glucosyl-L-cysteine, formed upon amide deprotection, retains this stable thioglycosidic core. In contrast, O-glycosides are susceptible to ubiquitous beta-glucosidases, and the alpha-anomer S-alpha-D-glucosylated cysteine is not a viable alternative as it has not been prepared in a synthetically accessible manner [2].

Thioglycosidase Resistance
Class-level inference
Stable to myrosinase; O-glycosides cleaved by beta-glucosidases. S-alpha anomer not synthetically accessible for comparison.
Enzymatic stability may influence biological persistence.
Myrosinase assay; class-level inference from N-acetyl derivative.
Enzymatic Stability Myrosinase Bioconjugation

Controlled Cysteine Release Kinetics

The N-acetyl derivative of S-beta-D-glucosyl-L-cysteine undergoes acidic amide hydrolysis with a second-order rate constant of 5.96 ± 0.24 × 10⁻⁴ dm³ mol⁻¹ h⁻¹ to generate the parent free amino acid [1]. This predictable, moderate hydrolysis rate contrasts sharply with N-acetyl-L-cysteine (NAC), the most common clinically-used cysteine prodrug, which is rapidly deacetylated in vivo by ubiquitous esterases and amidases. The defined kinetic constant enables researchers to engineer a controlled, sustained release of the active S-beta-D-glucosyl-L-cysteine for glutathione replenishment studies [2].

Cysteine Release Kinetics
Cross-study comparable
N-acetyl precursor amide hydrolysis: k₂ = 5.96 ± 0.24 × 10⁻⁴ dm³ mol⁻¹ h⁻¹. NAC: rapidly deacetylated (minutes) by plasma esterases.
Quantifiable rate supports sustained-release research design.
Aqueous acidic conditions; specific temperature not reported.
Prodrug Kinetics Cysteine Delivery Chemical Deprotection

Key Applications of S-beta-D-Glucosyl-L-cysteine


Acid-Stable ADC Linker

The proven stability of the thioglycosidic bond in acidic media [1] positions S-beta-D-glucosyl-L-cysteine as a superior linker candidate compared to O-glycoside or hydrazone-based linkers that prematurely release payloads in the acidic endosomal compartment (pH 5.0–6.0). Procurement teams should specify this compound for ADC constructs requiring a chemically robust, non-cleavable linkage that survives intracellular trafficking without degrading the conjugate.

Stable Isotope-Labeled Metabolic Tracer

Because the thioglycosidic bond is resistant to both acidic and enzymatic hydrolysis [1], a ¹³C- or ¹⁵N-labeled version of S-beta-D-glucosyl-L-cysteine can serve as a non-degradable internal standard for mass spectrometry-based metabolomics. Unlike free L-cysteine, which is rapidly oxidized and metabolized, this compound remains intact throughout sample preparation, enabling accurate quantification of cysteine pools and glutathione synthesis rates in cell and tissue extracts.

Slow-Release Prodrug for Hepatoprotection

The defined amide hydrolysis kinetics (k₂ = 5.96 × 10⁻⁴ dm³ mol⁻¹ h⁻¹) [1] of its N-acetyl precursor enable the design of sustained-delivery systems that maintain elevated hepatic cysteine levels for glutathione synthesis over extended periods. This offers a distinct advantage over N-acetylcysteine (NAC), which is rapidly cleared and requires frequent dosing, for researchers modeling acetaminophen-induced hepatotoxicity or chronic oxidative stress conditions [2].

S-Glycosylation Mapping Probe

S-beta-D-glucosyl-L-cysteine serves as a chemically defined hapten or immobilization linker for glycan arrays. Its resistance to myrosinase and other glycosidases [1] ensures that the immobilized glycan retains structural integrity during binding assays with lectins or antibodies, unlike O-glycoside linkers that may be enzymatically cleaved, leading to loss of signal and false negatives in high-throughput screening.

Application
Selection Property
Validation Focus
ADC linker stability research
Thioglycosidic bond acid resistance
Conjugate integrity under endosomal pH conditions
Isotope-labeled internal standard for metabolomics
Resistance to hydrolysis and metabolism
Stability through sample preparation workflows
Sustained cysteine release research
Controlled amide hydrolysis rate
Release kinetics in oxidative stress cell models
Glycan array immobilization linker
Glycosidase resistance
Signal integrity in lectin/antibody binding assays
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